3-Nordistamycin A
Overview
Description
3-Nordistamycin A is a derivative of distamycin, a polyamide antibiotic known for its ability to bind to the minor groove of DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nordistamycin A involves the solid-phase synthesis of distamycin analogues. This method utilizes combinatorial chemistry techniques to create a variety of distamycin derivatives. The process typically involves the use of aromatic nitro amines and acyl chlorides with nitro groups .
Industrial Production Methods: This method allows for the efficient production of multiple analogues, which can then be purified and tested for their biological activity .
Chemical Reactions Analysis
Types of Reactions: 3-Nordistamycin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Nordistamycin A has a wide range of scientific research applications, including:
Mechanism of Action
3-Nordistamycin A exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich sequences. This binding inhibits the transcription process and increases the activity of topoisomerase II, leading to the disruption of DNA replication and transcription . The molecular targets include DNA and topoisomerase II, with the primary pathway involving the inhibition of transcription .
Comparison with Similar Compounds
Distamycin A: A polyamide antibiotic with similar DNA-binding properties.
Netropsin: Another minor groove binder with a similar mode of action.
Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA.
Uniqueness of 3-Nordistamycin A: this compound is unique due to its specific structural modifications, which enhance its binding affinity and specificity for AT-rich DNA sequences. This makes it a valuable tool for studying DNA interactions and developing new therapeutic agents .
Properties
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1H-pyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O4/c1-29-9-13(26-11-31)6-16(29)21(34)28-14-7-17(30(2)10-14)20(33)27-12-5-15(25-8-12)19(32)24-4-3-18(22)23/h5-11,25H,3-4H2,1-2H3,(H3,22,23)(H,24,32)(H,26,31)(H,27,33)(H,28,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCUWDQIZXQLQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CNC(=C3)C(=O)NCCC(=N)N)C)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234612 | |
Record name | 3-Nordistamycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85407-10-9 | |
Record name | 3-Nordistamycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085407109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nordistamycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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